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Compound of Interest

5-Bromo-4-chloropyrimidine
Compound Name:
hydrochloride

cat. No.: B1527785

An In-depth Technical Guide to 5-Bromo-4-chloropyrimidine Hydrochloride: Synthesis,
Reactivity, and Application

Abstract

5-Bromo-4-chloropyrimidine and its hydrochloride salt are pivotal intermediates in the
landscape of modern organic synthesis and medicinal chemistry. The strategic placement of
two distinct halogen atoms on the pyrimidine ring imparts a unique and selective reactivity
profile, making it a highly valuable building block for the construction of complex, biologically
active molecules. This guide provides an in-depth exploration of 5-Bromo-4-chloropyrimidine
hydrochloride, intended for researchers, scientists, and drug development professionals. We
will delve into its synthesis, physicochemical properties, characteristic reactivity, and key
applications, with a focus on the underlying chemical principles that drive its utility. Detailed
experimental protocols and safety guidelines are provided to ensure both successful and safe
handling in a laboratory setting.

Introduction: The Strategic Role of Halogenated
Pyrimidines

The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its presence
in the nucleobases of DNA and RNA.[1] Its derivatives have found widespread applications as
antiviral, anticancer, and anti-inflammatory drugs.[1][2][3] The introduction of halogen atoms
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onto this heterocyclic core dramatically enhances its synthetic versatility. Specifically, di-
halogenated pyrimidines like 5-Bromo-4-chloropyrimidine serve as versatile platforms for
sequential, regioselective functionalization through reactions such as nucleophilic aromatic
substitution (SNAr) and palladium-catalyzed cross-coupling. This allows for the systematic and
controlled assembly of diverse molecular architectures, a critical advantage in the iterative
process of drug discovery.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in
synthesis and for ensuring proper storage and handling.

Property Value Source(s)
CAS Number 1220039-87-1 [4][5][6]
Molecular Formula CaH2BrCIN2-HCI [4]
Molecular Weight 229.89 g/mol [4]
Colorless to pale yellow crystal
Appearance [2]
or powder
Melting Point ~75-78°C (for the free base) [2]

Soluble in common organic
Solubility solvents like DMF, [2]
Dichloromethane, and Ethanol

N Relatively stable under light
Stability d heat [2]
and hea

Note: The hydrochloride salt form enhances solubility in certain protic solvents and can improve
handling characteristics compared to the free base.

Synthesis and Spectroscopic Characterization

The synthesis of 5-Bromo-4-chloropyrimidine typically involves the direct halogenation of a
pyrimidine precursor. The subsequent conversion to its hydrochloride salt is a standard acid-
base reaction.
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General Synthetic Pathway

The preparation of 5-Bromo-4-chloropyrimidine is often achieved by the bromination of 4-
chloropyrimidine under alkaline conditions.[2] The resulting free base can then be treated with
hydrochloric acid to yield the target hydrochloride salt. This process requires careful control of
reaction conditions to ensure high yield and purity.

Synthesis of 5-Bromo-4-chloropyrimidine Formation of Hydrochloride Salt
4-chloropyrimidine Bromine (Br2) Base (e.g., NaOH)) (S—Bromo—4—chIoropyrimidinej (Hydrochloric Acid (HCI))
Reactjon Protonation
4 Y Y

(5—Bromo-4-ch|0ropyrimidinej (5-Bromo-4-ch|oropyrimidine HCD

Click to download full resolution via product page

Caption: General synthetic workflow for 5-Bromo-4-chloropyrimidine hydrochloride.

Protocol: Synthesis of 5-Bromo-4-chloropyrimidine

This protocol describes a general method for the synthesis of the free base, which is the
precursor to the hydrochloride salt.

o Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with a suitable
solvent (e.g., dichloromethane).

o Bromine Addition: Cool the solvent to 0°C and slowly add bromine (1.0 eq).

o Base Addition: Slowly add an agueous solution of a base, such as sodium hydroxide, while
maintaining the temperature.

o Substrate Addition: Add 4-chloropyrimidine (1.0 eq) to the reaction mixture.
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Reaction: Allow the reaction to stir for a specified period, monitoring its progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium
thiosulfate solution) to remove excess bromine. Separate the organic layer, wash with brine,
and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase under reduced pressure. The crude product can
be purified by column chromatography or recrystallization to yield pure 5-Bromo-4-
chloropyrimidine.

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable
anhydrous solvent (e.g., diethyl ether or dioxane) and add a solution of HCI in the same
solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Spectroscopic Analysis for Quality Control

Structural verification and purity assessment are critical. Due to the limited availability of
published spectra for the specific hydrochloride salt, the following are expected characteristics
based on analogous compounds.[7]

e 1H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the
aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts
will be influenced by the electron-withdrawing effects of the nitrogen atoms and halogen
substituents.

13C NMR: The carbon NMR will show four distinct signals for the four carbons of the
pyrimidine ring. The carbons directly attached to the halogens (C-4 and C-5) will exhibit
characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum is crucial for confirming the molecular weight.
It will display a characteristic isotopic pattern for the molecular ion due to the natural
abundance of bromine ("°Br/~50.7%, 81Br/~49.3%) and chlorine (3°Cl/~75.8%, 3’Cl/~24.2%).
[7] This unique isotopic signature provides a high degree of confidence in the compound's
identity.
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Chemical Reactivity and Synthetic Applications

The synthetic power of 5-Bromo-4-chloropyrimidine hydrochloride stems from the
differential reactivity of its two halogen substituents. This allows for a stepwise and controlled
functionalization of the pyrimidine core, which is a highly sought-after feature in multi-step
synthesis.

Principle of Differential Halogen Reactivity

e C4-Cl Bond: The chlorine atom at the 4-position is highly activated towards Nucleophilic
Aromatic Substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent
nitrogen atoms, which stabilize the negatively charged Meisenheimer complex intermediate.

o C5-Br Bond: The bromine atom at the 5-position is generally less reactive towards SNAr but
is highly susceptible to Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Stille,
Buchwald-Hartwig). The C-Br bond is more readily broken by oxidative addition to a low-
valent palladium catalyst compared to the stronger C-Cl bond.

This dichotomy in reactivity allows chemists to selectively functionalize one position while
leaving the other halogen intact for a subsequent transformation.

Pathway 1: Nucleophilic Aromatic Substitution Pathway 2: Pd-Catalyzed Cross-Coupling
Nucleophile (Nu-H) . L T Coupling Partner
e.g., Amine, Alcohol Base 5-Bromo-4-chloropyrimidine e.g., R-B(OH)2 (Suzuki) Pd Catalyst, Base
Selective at C4-Cl Selective at C5-Br
Y A Y A

(S—Bromo—4—(Nu)pyrimidine) G—(R)—4—chloropyrimidine)<7

Click to download full resolution via product page

Caption: Differential reactivity pathways of 5-Bromo-4-chloropyrimidine.
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Applications in Drug Discovery

This intermediate is instrumental in synthesizing molecules for drug research, particularly in the
fields of oncology and virology.[2] Its ability to serve as a scaffold allows for the creation of
large libraries of compounds for screening against various biological targets. For instance,
similar di-halogenated pyrimidines are key starting materials for CDK4/6 inhibitors used in
cancer therapy and for endothelin receptor antagonists.[8][9]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for leveraging the selective
reactivity of 5-Bromo-4-chloropyrimidine.

Protocol: Regioselective Suzuki-Miyaura Coupling at C-5

This protocol describes the selective formation of a C-C bond at the C-5 position, leaving the C-
4 chloro group available for further functionalization.

e Degassing: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with argon for 30
minutes.

o Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-4-
chloropyrimidine hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium
catalyst such as Pd(PPhs)4 (0.03 eq), and a base like potassium carbonate (K2COs, 3.0 eq).

e Solvent Addition: Add the degassed solvent mixture to the flask via cannula.

e Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the
reaction's progress by TLC or LC-MS.

e Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and
wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate. Purify the crude product by column chromatography to yield the 5-aryl-4-
chloropyrimidine.

Protocol: Regioselective Nucleophilic Aromatic
Substitution at C-4
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This protocol details the selective substitution of the chlorine atom at the C-4 position.

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon),
add 5-Bromo-4-chloropyrimidine hydrochloride (1.0 eq).

e Solvent and Reagents: Add an anhydrous polar aprotic solvent such as N,N-
Dimethylformamide (DMF). Add the desired primary or secondary amine (1.1 eq) followed by
a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize both
the hydrochloride salt and the HCI generated during the reaction.

o Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) or with gentle
heating if necessary. Monitor the reaction by TLC or LC-MS.

o Workup and Purification: Upon completion, pour the reaction mixture into water and extract
with ethyl acetate. Wash the combined organic layers with water and brine, then dry over
anhydrous sodium sulfate. After filtration and concentration, purify the product via column
chromatography.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions are mandatory.

Hazard Identification

Based on data for similar compounds, 5-Bromo-4-chloropyrimidine should be handled as a
hazardous substance.
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Hazard Type Description Precautionary Statements
- . P264, P270, P301+P312,
Acute Toxicity Harmful if swallowed.
P330
P280, P302+P352,
Skin Irritation Causes skin irritation.
P332+P313
o ) o P280, P305+P351+P338,
Eye Irritation Causes serious eye irritation.
P337+P313
) o May cause respiratory P261, P271, P304+P340,
Respiratory Irritation .
irritation. P312

(Precautionary statement codes are based on the Globally Harmonized System (GHS). Always
refer to the specific Safety Data Sheet (SDS) provided by the supplier.)[10][11][12]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

o Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to
avoid inhalation of dust or vapors.[11]

o Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact,
rinse the affected area immediately and thoroughly with water.[11][13]

 Inert Atmosphere: For reactions sensitive to moisture, use anhydrous solvents and conduct
the experiment under an inert atmosphere (e.g., nitrogen or argon).

Storage and Stability

o Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from
incompatible materials such as strong oxidizing agents and bases.[2]

« Protect from moisture, as the compound can be susceptible to hydrolysis over time.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.echemi.com/products/pd1805143774-4-chloro-5-bromopyrimidine.html
https://file.medchemexpress.com/batch_PDF/HY-W041586/5-Bromo-4-cyclopropylpyrimidine-SDS-MedChemExpress.pdf
https://www.fishersci.com/store/msds?partNumber=AC368480010&countryCode=US&language=en
https://www.chembk.com/en/chem/pyrimidine,%205-bromo-4-chloro-
https://file.medchemexpress.com/batch_PDF/HY-W041586/5-Bromo-4-cyclopropylpyrimidine-SDS-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-W041586/5-Bromo-4-cyclopropylpyrimidine-SDS-MedChemExpress.pdf
https://store.apolloscientific.co.uk/storage/msds/OR3560_msds.pdf
https://www.chembk.com/en/chem/pyrimidine,%205-bromo-4-chloro-
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Bromo-4-chloropyrimidine hydrochloride is more than just a chemical reagent; it is a
strategic tool for the efficient construction of molecular diversity. Its well-defined and predictable
differential reactivity provides chemists with a reliable platform for synthesizing novel
compounds with significant potential in pharmaceutical and agrochemical research. By
understanding its properties, synthesis, and reactivity, and by adhering to strict safety
protocols, researchers can effectively unlock the full synthetic potential of this versatile building
block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

e 2. chembk.com [chembk.com]

e 3. benchchem.com [benchchem.com]

e 4. 5-Bromo-4-chloropyrimidine hydrochloride - Amerigo Scientific [amerigoscientific.com]
» 5. 5-Bromo-4-chloro-pyrimidine hydrochloride | 1220039-87-1 [sigmaaldrich.com]

e 6.1220039-87-1|5-Bromo-4-chloropyrimidine hydrochloride|BLD Pharm [bldpharm.com]
e 7. benchchem.com [benchchem.com]

e 8. nbinno.com [nbinno.com]

e 9. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

e 10. echemi.com [echemi.com]

e 11. file.medchemexpress.com [file.medchemexpress.com]
e 12. fishersci.com [fishersci.com]

» 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

« To cite this document: BenchChem. [5-Bromo-4-chloropyrimidine hydrochloride CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527785#5-bromo-4-chloropyrimidine-hydrochloride-
cas-number]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1527785?utm_src=pdf-body
https://www.benchchem.com/product/b1527785?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/17/1/104
https://www.chembk.com/en/chem/pyrimidine,%205-bromo-4-chloro-
https://www.benchchem.com/pdf/The_Versatility_of_5_Bromo_2_chloropyrimidine_A_Key_Intermediate_in_Modern_Drug_Discovery.pdf
https://www.amerigoscientific.com/5-bromo-4-chloropyrimidine-hydrochloride-item-352197.html
https://www.sigmaaldrich.com/US/en/product/jwpharmlabllc/jwph3249e5f7?context=bbe
https://www.bldpharm.com/products/1220039-87-1.html
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_5_Bromo_2_chloro_4_methoxypyrimidine_A_Technical_Guide.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-synthesis-applications-5-bromo-2-4-dichloropyrimidine-tb
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4748175.htm
https://www.echemi.com/products/pd1805143774-4-chloro-5-bromopyrimidine.html
https://file.medchemexpress.com/batch_PDF/HY-W041586/5-Bromo-4-cyclopropylpyrimidine-SDS-MedChemExpress.pdf
https://www.fishersci.com/store/msds?partNumber=AC368480010&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/OR3560_msds.pdf
https://www.benchchem.com/product/b1527785#5-bromo-4-chloropyrimidine-hydrochloride-cas-number
https://www.benchchem.com/product/b1527785#5-bromo-4-chloropyrimidine-hydrochloride-cas-number
https://www.benchchem.com/product/b1527785#5-bromo-4-chloropyrimidine-hydrochloride-cas-number
https://www.benchchem.com/product/b1527785#5-bromo-4-chloropyrimidine-hydrochloride-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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